![molecular formula C17H15Cl2NO4S2 B2389276 2,4-dichloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-5-methylbenzenesulfonamide CAS No. 2034483-67-3](/img/structure/B2389276.png)
2,4-dichloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-5-methylbenzenesulfonamide
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Description
2,4-dichloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H15Cl2NO4S2 and its molecular weight is 432.33. The purity is usually 95%.
BenchChem offers high-quality 2,4-dichloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-5-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dichloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-5-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Optical Properties
Sulfonamide derivatives have been explored for their synthesis methods and optical properties. For instance, sulfonamide compounds synthesized through reactions involving thiophene derivatives have demonstrated moderate to high fluorescence quantum yields, suggesting their utility in materials science, particularly in developing fluorescent materials and dyes for various applications, including invisible inks and bioimaging (Bogza et al., 2018).
Polymeric Materials Functionalization
Sulfonamide-based polymers, such as Poly(N-tosyl-ethylene imine-alt-ethylene sulfide), exhibit high solubility in common organic solvents and possess unique thermal properties, indicating their potential use in the functionalization of polymeric materials for various industrial applications (Hori et al., 2011).
Anticancer and DNA Interaction Studies
Certain sulfonamide derivatives have been studied for their anticancer activities and interactions with DNA. These compounds can bind to DNA, induce DNA cleavage, and exhibit genotoxicity, pointing towards their potential application in cancer therapy. Their biological activities against various cancer cell lines have been evaluated, with some compounds showing effectiveness in inducing cell death mainly by apoptosis (González-Álvarez et al., 2013).
Antimicrobial and Antioxidant Activities
Sulfonamide derivatives have also demonstrated antimicrobial and antioxidant activities. These activities highlight their potential in developing new therapeutic agents against microbial infections and oxidative stress-related diseases (Sokmen et al., 2014).
Enzyme Inhibition for Therapeutic Applications
The inhibitory effects of sulfonamide derivatives on various enzymes, including carbonic anhydrases, have been explored for therapeutic applications. These studies suggest potential roles in treating conditions related to enzyme dysregulation, such as glaucoma, epilepsy, and certain types of cancer (Purushotham & Poojary, 2018).
properties
IUPAC Name |
2,4-dichloro-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO4S2/c1-11-7-15(14(19)8-13(11)18)26(22,23)20-10-17(21,12-4-6-25-9-12)16-3-2-5-24-16/h2-9,20-21H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUULCHQQDKAACH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-5-methylbenzenesulfonamide |
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